1,2-Bis(DI-tert-butylphosphino)ethane

Coordination Chemistry Steric Parameters Bite Angle

Generic bisphosphine ligands often fail to deliver the steric bulk and electron-rich environment required for challenging Pd- and Ni-catalyzed transformations, leading to poor selectivity or complete catalytic inactivity. 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe, CAS 107783-62-0) directly addresses this failure mode. - Enables hydroacylation of ethene to diethyl ketone (chemoselective over methoxycarbonylation) - [(dtbpe)PdCl₂] achieves TON/TOF = 2100 in levulinic acid-to-GVL conversion, where less hindered diphosphines are completely inactive - Stabilizes reactive Ni⁰ species for C-O bond activation in robust ester/thioester cross-couplings 98% HPLC purity; stored at -20°C under inert atmosphere; available from milligram to kilogram scale.

Molecular Formula C18H40P2
Molecular Weight 318.5 g/mol
CAS No. 107783-62-0
Cat. No. B021065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(DI-tert-butylphosphino)ethane
CAS107783-62-0
Molecular FormulaC18H40P2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(C)(C)P(CCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C18H40P2/c1-15(2,3)19(16(4,5)6)13-14-20(17(7,8)9)18(10,11)12/h13-14H2,1-12H3
InChIKeyMWVXFEZPEPOQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(Di-tert-butylphosphino)ethane (CAS 107783-62-0): A Bulky Chelating Bisphosphine for Specialized Catalysis


1,2-Bis(Di-tert-butylphosphino)ethane (dtbpe, CAS 107783-62-0) is a highly sterically demanding, electron-rich bidentate phosphine ligand widely employed in transition metal catalysis [1]. It features a C2-ethane backbone with two di-tert-butylphosphino (-PtBu2) donor groups, resulting in exceptional steric bulk and strong σ-donor properties. Its primary applications are in palladium- and nickel-catalyzed cross-coupling reactions, hydroacylation, and hydrogenation processes, where ligand structure dictates catalytic activity and selectivity [2].

Procurement Risk Analysis: Why 1,2-Bis(Di-tert-butylphosphino)ethane Cannot Be Casually Replaced by Standard Diphosphines


The pronounced steric demand and electron-rich nature of dtbpe's tert-butyl substituents create a unique ligand environment [1]. Standard, less bulky bisphosphine analogs like dppe or dppp exhibit fundamentally different catalytic behavior, including altered chemoselectivity (e.g., hydroacylation vs. methoxycarbonylation) [2] and reduced stability or activity in specific cross-coupling contexts. Substituting dtbpe with a generic alternative risks complete failure of the intended catalytic cycle or significant loss in yield and selectivity, necessitating a direct, evidence-based assessment for any critical synthetic route.

Quantitative Differentiation of 1,2-Bis(Di-tert-butylphosphino)ethane: Head-to-Head Performance Data


Steric Bulk and Bite Angle: Structural Constraints Dictate Catalyst Geometry

The unique steric profile of dtbpe is quantified by its Tolman cone angle of 184°, substantially larger than that of dppe (approx. 145°), and a measured P-Pd-P bite angle of 88.1(2)° [1]. This combination of extreme steric bulk and a relatively constrained bite angle is a hallmark of dtbpe, influencing metal complex geometry and substrate accessibility in a way that less bulky analogs like dppe cannot replicate.

Coordination Chemistry Steric Parameters Bite Angle Ligand Design

Chemoselectivity Divergence: Hydroacylation vs. Methoxycarbonylation in Palladium Catalysis

In the palladium-catalyzed carbonylation of ethene in methanol, the choice between dtbpe and its propyl-bridged analog, dtbpp, leads to a complete switch in reaction pathway [1]. The dtbpe-based catalyst exclusively promotes hydroacylation to yield diethyl ketone at high rates, whereas the dtbpp system directs the reaction toward methoxycarbonylation to methyl propionate [1]. This stark difference highlights the critical role of ligand backbone length on chemoselectivity.

Carbonylation Chemoselectivity Palladium Catalysis Hydroacylation

Catalytic Activity in Biomass-Derived Hydrogenation: Benchmarking vs. dppe and dppp

In the hydrogenation of biomass-derived levulinic acid (LA) to γ-valerolactone (GVL), the precatalyst [(dtbpe)PdCl₂] achieves a Turnover Number (TON) of 2100 and a Turnover Frequency (TOF) of 2100 h⁻¹ [1]. In stark contrast, a series of Pd complexes with less bulky diphosphine ligands (including dppe and dppp) were completely inactive or exhibited negligible activity under identical conditions [1].

Hydrogenation Biomass Conversion Palladium Catalysis Turnover Number

Stabilization of Low-Valent Nickel for Challenging Cross-Coupling Reactions

The bulky dtbpe ligand is essential for stabilizing low-valent nickel complexes, enabling challenging transformations. For example, a (dtbpe)Ni⁰ source facilitates the regioselective Caryl-O bond cleavage of phenyl esters and subsequent stoichiometric cross-coupling with phenylboronic acid to yield biaryls in good yield [1]. This reactivity is enabled by the ligand's ability to stabilize reactive Ni intermediates and prevent ligand scrambling, a common deactivation pathway with less sterically demanding ligands [2].

Nickel Catalysis Cross-Coupling Low-Valent Species C-O Bond Activation

Distinct Photolytic Reactivity in C-C Bond Activation of Acetylenes

A direct comparison of platinum complexes with dippe and dtbpe reveals a critical difference in photolytic C-C bond activation of asymmetric acetylenes [1]. Upon photolysis, the (dtbpe)Pt complex (2a) undergoes C-H activation of the benzene solvent, while the (dippe)Pt analog (1a) shows no thermal or photochemical reactivity under the same conditions [1]. This demonstrates that the increased steric bulk of dtbpe's tert-butyl groups alters the reaction pathway, enabling reactivity that is completely absent in the less hindered dippe system.

C-C Bond Activation Photolysis Platinum Catalysis Ligand Effects

High-Value Application Scenarios for 1,2-Bis(Di-tert-butylphosphino)ethane


Specialized Chemoselective Carbonylation (Hydroacylation)

This application is directly supported by the evidence that dtbpe uniquely enables hydroacylation of ethene to diethyl ketone, whereas its propyl-bridged analog dtbpp directs the reaction toward methoxycarbonylation [1]. This chemoselectivity is critical for synthesizing specific ketone products.

Enabling Catalyst for Biomass-Derived Hydrogenation to γ-Valerolactone (GVL)

The exceptional activity of [(dtbpe)PdCl₂] (TON/TOF = 2100) in converting levulinic acid to GVL, a biofuel precursor, is a key differentiator [1]. This is a clear application where less hindered diphosphines are completely inactive.

Stabilization of Reactive Low-Valent Nickel Intermediates for Cross-Coupling

The dtbpe ligand is crucial for accessing and stabilizing Ni⁰ species that can activate challenging C-O bonds in esters and thioesters [1]. This makes it a valuable tool for developing new nickel-catalyzed cross-coupling methodologies for robust electrophiles.

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